2-(Chloromethyl)imidazo[1,2-a]pyridine 2-(Chloromethyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 57892-76-9
VCID: VC1978033
InChI: InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
SMILES: C1=CC2=NC(=CN2C=C1)CCl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

2-(Chloromethyl)imidazo[1,2-a]pyridine

CAS No.: 57892-76-9

Cat. No.: VC1978033

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)imidazo[1,2-a]pyridine - 57892-76-9

CAS No. 57892-76-9
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 2-(chloromethyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
Standard InChI Key LBCREEUWXFNSAC-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1)CCl
Canonical SMILES C1=CC2=NC(=CN2C=C1)CCl

Chemical and Physical Properties

2-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with important chemical and physical characteristics that determine its behavior in various chemical reactions and applications.

Basic Identification

The compound exists in two main forms: as a free base and as a hydrochloride salt. The hydrochloride form is more commonly used in research and commercial applications.

Table 1: Basic Identification Parameters

ParameterFree BaseHydrochloride Salt
CAS Number957614112230-20-3
Molecular FormulaC₈H₇ClN₂C₈H₈Cl₂N₂
Molecular Weight166.61 g/mol203.07 g/mol
IUPAC Name2-(chloromethyl)imidazo[1,2-a]pyridine2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Structural Characteristics

The compound consists of an imidazo[1,2-a]pyridine core structure with a chloromethyl substituent at the 2-position. The imidazo[1,2-a]pyridine core itself is a bicyclic heterocycle composed of a fused imidazole and pyridine ring system. This structural arrangement contributes significantly to its chemical reactivity and biological activity .

Physical Properties

The physical properties of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride are particularly relevant for handling and applications in laboratory and industrial settings.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
ColorNot specified in sources
SolubilitySoluble in polar organic solvents
Storage ConditionsRoom temperature, inert atmosphere
StabilityRelatively stable under standard conditions

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 2-(Chloromethyl)imidazo[1,2-a]pyridine, with recent advances focusing on environmentally friendly and efficient methodologies.

Classical Synthesis

The most common method for synthesizing 2-(Chloromethyl)imidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with appropriate α-haloketones. This approach represents a fundamental pathway for constructing the imidazo[1,2-a]pyridine core structure .

The general reaction can be represented as:
2-aminopyridine + α-haloketone → imidazo[1,2-a]pyridine derivative

Catalyst-Free and Solvent-Free Synthesis

Recent advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)imidazo[1,2-a]pyridine. A highly efficient approach involves the condensation of α-haloketones with 2-aminopyridines without the use of additional catalysts or solvents .

This method offers several advantages:

  • Reduced environmental impact

  • Higher yields

  • Simplified purification processes

  • More efficient reaction conditions

Microwave-Assisted Synthesis

Microwave-assisted protocols have been developed for the rapid construction of various imidazo[1,2-a]pyridine derivatives. Kusy et al. developed a mild and rapid microwave-assisted protocol for the construction of 3-carbaldehyde substituted compounds by the condensation of diversely substituted 2-aminopyridines and bromomalonaldehyde in ethanol–water media .

Applications in Pharmaceutical Research

2-(Chloromethyl)imidazo[1,2-a]pyridine serves as a vital building block in pharmaceutical research, particularly in the development of bioactive compounds with various therapeutic applications.

As a Key Intermediate in Drug Synthesis

The compound is widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its reactivity makes it particularly valuable for introducing the imidazo[1,2-a]pyridine scaffold into more complex molecular structures .

Key applications include:

  • Development of anti-cancer agents

  • Synthesis of enzyme inhibitors

  • Creation of novel bioactive compounds

Anticancer Research

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents. A novel class of imidazo[1,2-a]pyridine derivatives has been developed as aldehyde dehydrogenase 1A3 inhibitors, showing promise as drug candidates for the treatment of glioblastoma multiforme (GBM), the deadliest form of brain tumor .

These compounds have demonstrated:

  • Nanomolar to picomolar efficacy against patient-derived GBM stem-like cells

  • Selective inhibition toward highly homologous isoenzymes

  • Promising activity against treatment-resistant cancer cells

Anti-cholinesterase Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including those that can be synthesized from 2-(Chloromethyl)imidazo[1,2-a]pyridine, exhibit anti-cholinesterase activities. Studies have evaluated these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), finding promising inhibitory effects .

Compound derivatives with biphenyl side chains have shown the strongest AChE inhibition, with IC50 values as low as 79 μM, while derivatives with phenyl side chains exhibited better BChE inhibition .

Other Applications

Beyond pharmaceutical applications, 2-(Chloromethyl)imidazo[1,2-a]pyridine has demonstrated utility in several other fields of research and development.

Biochemical Research

The compound is used in studies related to enzyme inhibition and receptor binding, helping researchers understand biological pathways and disease mechanisms . These studies contribute to:

  • Understanding of disease pathophysiology

  • Development of diagnostic tools

  • Identification of novel therapeutic targets

Agricultural Chemistry

2-(Chloromethyl)imidazo[1,2-a]pyridine finds applications in creating agrochemicals, contributing to the development of effective pesticides and herbicides . The heterocyclic structure provides a versatile scaffold for designing compounds with specific biological activities targeting agricultural pests.

Material Science

The compound is employed in the synthesis of novel materials, particularly in creating polymers with specific properties for industrial applications . The reactive chloromethyl group allows for further functionalization and incorporation into more complex molecular structures.

Hazard CategoryClassificationPercentage of Notifications
Acute Toxicity (Oral)Category 450%
Skin IrritationCategory 2100%
Eye DamageCategory 150%
Eye IrritationCategory 250%
Specific Target Organ Toxicity - Single ExposureCategory 3100%

Hazard Statements

The following hazard statements are associated with the compound :

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage (50% of notifications)

  • H319: Causes serious eye irritation (50% of notifications)

  • H335: May cause respiratory irritation

Precautionary Measures

Recommended precautionary measures for handling 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Current Research Trends

Research involving 2-(Chloromethyl)imidazo[1,2-a]pyridine and its derivatives continues to evolve, with several emerging areas of interest.

Development of Novel Synthetic Methods

Recent research has focused on developing more efficient, environmentally friendly methods for synthesizing imidazo[1,2-a]pyridine derivatives. These include:

  • Metal-free direct synthesis approaches

  • Green chemistry techniques using minimal or no solvents

  • Microwave-assisted synthesis methods

Exploration of New Bioactive Derivatives

Significant research effort is devoted to exploring the potential of various derivatives of 2-(Chloromethyl)imidazo[1,2-a]pyridine for biological applications:

  • New Schiff bases derived from 2-Chloroimidazo[1,2-a]pyridine have been synthesized and characterized for antimicrobial and anticancer activity against A-498 and A-549 cell lines

  • Structure-activity relationship studies are being conducted to optimize biological activity

  • Computational methods are being employed to predict and design more effective derivatives

Crystal Structure Correlations

Research on the crystal structure correlations of imidazo[1,2-a]pyridine derivatives has provided insights into their structural occupation and packing characteristics. These studies help understand how structural modifications affect molecular behavior and biological activity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator